

# Commercial Availability and Synthetic Utility of Methyl 3-nitroisonicotinate: A Technical Guide

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## Compound of Interest

Compound Name: *Methyl 3-nitroisonicotinate*

Cat. No.: *B171716*

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## Introduction

**Methyl 3-nitroisonicotinate** is a key heterocyclic building block in medicinal chemistry and materials science. Its pyridine core, substituted with both an electron-withdrawing nitro group and a methyl ester, provides a versatile platform for the synthesis of a wide array of more complex molecules. This technical guide details the commercially available sources of **Methyl 3-nitroisonicotinate**, provides a detailed experimental protocol for a key synthetic transformation, and illustrates the associated workflow.

## Commercial Availability

**Methyl 3-nitroisonicotinate** (CAS No. 103698-10-8) is readily available from a variety of chemical suppliers. The compound is typically offered as a liquid with purities generally ranging from 95% to 97%. Below is a summary of representative commercial sources and their product specifications.

Supplier	Purity	Available Quantities
CymitQuimica	97%	100mg, 250mg, 1g, 5g
BenchChem	~95%	Inquiry-based packaging
ChemicalBook	98%, 99%	Inquiry-based (kg scale available)
Biosynth	Inquiry-based	
Ambeed	Inquiry-based	

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

## Key Synthetic Transformation: Reduction to Methyl 3-aminoisonicotinate

A foundational reaction of **Methyl 3-nitroisonicotinate** is the selective reduction of the nitro group to an amine, yielding Methyl 3-aminoisonicotinate. This transformation is pivotal as it installs a nucleophilic amino group that can be further functionalized, opening avenues to a diverse range of pharmaceutical scaffolds and other advanced materials.[\[1\]](#) Catalytic hydrogenation is a common and efficient method for this conversion.[\[1\]](#)[\[2\]](#)

## Experimental Protocol: Catalytic Hydrogenation

This protocol outlines the reduction of **Methyl 3-nitroisonicotinate** to Methyl 3-aminoisonicotinate using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[\[1\]](#)

Materials:

- **Methyl 3-nitroisonicotinate**
- 10% Palladium on carbon (Pd/C) (5-10 mol%)
- Methanol or Ethanol (solvent)

- Hydrogen gas (H<sub>2</sub>)
- Inert gas (Argon or Nitrogen)
- Reaction flask (e.g., round-bottom flask or Parr shaker vessel)
- Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr shaker)
- Magnetic stirrer and stir bar
- Filtration apparatus (e.g., Büchner funnel with celite)
- Rotary evaporator

Procedure:

- Reaction Setup: To a reaction flask containing a magnetic stir bar, add **Methyl 3-nitroisonicotinate**.
- Solvent Addition: Add methanol or ethanol as the solvent.
- Inerting: Flush the flask with an inert gas (Argon or Nitrogen) to remove air.
- Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the reaction mixture under the inert atmosphere.
- Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the inert gas and backfill with hydrogen gas. Repeat this cycle three times. Pressurize the vessel to 1–3 atm with hydrogen.
- Reaction: Stir the reaction mixture vigorously at a temperature between 25–60°C. Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Once the reaction is complete, carefully vent the hydrogen gas and flush the flask with an inert gas.

- **Filtration:** Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent to ensure complete recovery of the product.
- **Purification:** Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Methyl 3-aminoisonicotinate. Further purification can be achieved by recrystallization or column chromatography if necessary.

An alternative method for this reduction involves the use of sodium borohydride ( $\text{NaBH}_4$ ) in the presence of a nickel(II) chloride ( $\text{NiCl}_2$ ) catalyst in a solvent like tetrahydrofuran (THF), which has been reported to achieve a yield of 88%.[\[1\]](#)

## Visualizing the Workflow

The following diagram illustrates the key steps in the catalytic hydrogenation of **Methyl 3-nitroisonicotinate**.



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Caption: Experimental workflow for the reduction of **Methyl 3-nitroisonicotinate**.

## Applications in Drug Development and Research

**Methyl 3-nitroisonicotinate** and its derivatives are of significant interest to the pharmaceutical industry. The pyridine scaffold is a privileged structure found in numerous approved drugs.[\[1\]](#) The transformation of the nitro group into an amine allows for the construction of various functionalized pyridine derivatives, enabling the development of novel active pharmaceutical ingredients (APIs).[\[1\]](#) For instance, this compound is a precursor for the synthesis of 3-[<sup>18</sup>F]fluoro-4-aminopyridine, a potential positron emission tomography (PET) tracer for imaging demyelination in neurological diseases.

## Conclusion

**Methyl 3-nitroisonicotinate** is a commercially accessible and synthetically versatile building block. The straightforward reduction of its nitro group provides a reliable entry point to a wide range of functionalized pyridine derivatives, making it a valuable resource for researchers and professionals in drug discovery and materials science. The provided protocol for catalytic hydrogenation offers a robust method for one of the most critical transformations of this compound.

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## References

- 1. Methyl 3-nitroisonicotinate | 103698-10-8 | Benchchem [benchchem.com]
- 2. Methyl Isonicotinate, 98%|Buy Online [benchchem.com]
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